The compound (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine is a complex organic molecule characterized by its unique stereochemistry and functional groups. It belongs to the class of imidazolidines, which are five-membered heterocyclic compounds containing nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
This compound is synthesized through organic chemistry methods, primarily involving the manipulation of various organic precursors. The specific synthesis pathways often depend on the desired properties and applications of the final product.
Based on its structure, this compound can be classified as an organic compound due to the presence of carbon atoms bonded with other elements such as nitrogen and oxygen. It falls under the category of heterocyclic compounds, specifically imidazolidines, which are characterized by a ring structure containing nitrogen atoms.
The synthesis of (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine typically involves several steps:
The synthesis may utilize techniques such as:
Key structural data include:
The compound can participate in various chemical reactions typical for imidazolidines:
Reactions are often facilitated by catalysts such as acids or bases and may require specific conditions (e.g., temperature and pressure) to optimize yields.
The mechanism by which (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine exerts its effects can be understood through its interaction with biological targets:
Studies may reveal kinetic parameters such as binding constants and inhibition rates, contributing to understanding its pharmacological profile.
Relevant analyses include:
(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine has potential applications in:
Research into its biological activity could lead to discoveries in drug development or therapeutic applications aimed at various health conditions.
(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine serves as a critical chiral building block in the synthesis of pharmaceuticals targeting neurological disorders. Its stereochemically defined architecture enables the construction of complex molecules with precise spatial orientations required for blood-brain barrier penetration and neuromodulatory activity. The compound’s imidazolidine core provides a rigid molecular scaffold that constrains conformational flexibility, while its benzyl-hydroxyethyl side chain offers a versatile handle for further synthetic elaboration. This structural combination facilitates the synthesis of drug candidates with enhanced selectivity for neurological targets such as neurotransmitter receptors, ion channels, and enzyme systems implicated in neurodegenerative conditions [1] [4].
Pharmaceutical applications leverage the compound’s diphenyl substitution pattern to enhance π-π stacking interactions within target binding pockets. This feature is particularly valuable in developing kinase inhibitors for Alzheimer's disease and dopamine modulators for Parkinson's disease. The synthetic utility is evidenced by its incorporation into multi-step pathways yielding candidates with improved binding affinities (Ki values in the nanomolar range) compared to racemic counterparts. The compound’s consistent ≥98% purity (HPLC-confirmed) ensures reproducible reaction outcomes essential for pharmaceutical process chemistry [1].
Table 1: Synthetic Applications in Neurological Drug Development
Target Therapeutic Area | Synthetic Role | Key Structural Contribution | Reported Yield Enhancement |
---|---|---|---|
Alzheimer's Therapeutics | Chiral scaffold for β-secretase inhibitors | Imidazolidine core enables stereoselective ring closure | 22-28% increase vs. non-chiral intermediates |
Parkinson's Disease Agents | Precursor to dopamine receptor modulators | Diphenyl groups facilitate receptor hydrophobic pocket binding | 15-fold binding affinity improvement |
Neuropathic Pain Compounds | Intermediate for sodium channel blockers | Benzyl-hydroxyethyl side chain enables salt bridge formation | 40% reduction in off-target activity |
Epilepsy Drug Candidates | Building block for GABA transaminase inhibitors | (R)-hydroxyethyl configuration promotes enzyme-substrate recognition | 3.8× potency improvement vs. racemate |
The compound’s defined stereochemical configuration [(4S,5S)-(R)] enables asymmetric synthesis of pharmaceuticals requiring precise chirality. Its application in tandem Henry-Michael reactions demonstrates exceptional diastereoselectivity (>98% de) for constructing trisubstituted cyclohexanols—key structural motifs in neuromodulatory agents. When paired with tetramethylguanidine or chiral guanidine organocatalysts, the compound facilitates the stereocontrolled addition of nitromethane to 7-oxo-5-heptenals, yielding advanced intermediates with four contiguous stereocenters [6]. This methodology significantly streamlines synthetic routes that previously required multiple chiral resolutions.
The optical activity ([α]20D = +70–80° in CHCl3) provides a critical handle for monitoring stereochemical integrity throughout multi-step syntheses. Comparative studies with its enantiomer [(4R,5R)-(S) configuration; [α]20D = -70–80°] reveal dramatic pharmacological differences, with the (4S,5S)-(R) variant yielding products showing 30–60% higher target affinity in neurological applications. The stereoselectivity arises from the compound’s ability to transfer chiral information via:
Table 2: Stereoselective Reaction Performance Metrics
Reaction Type | Catalyst System | diastereomeric excess (de) | enantiomeric excess (ee) | Product Application |
---|---|---|---|---|
Tandem Henry-Michael | Tetramethylguanidine | 96.2% | 99.1% | Analgesic chiral cyclohexanol intermediates |
Asymmetric Aldol | Proline-derivative organocatalyst | 89.5% | 97.3% | Anti-inflammatory steroidal precursors |
Mannich Reaction | Chiral BINOL-phosphoric acid | 92.8% | 98.4% | Neuroprotective β-amino carbonyl compounds |
Transfer Hydrogenation | Noyori-type catalyst | >99% | 99.5% | Antidepressant chiral amine building blocks |
Reaction engineering of this chiral imidazolidine focuses on maximizing step efficiency and minimizing epimerization. Key optimizations include solvent selection (chloroform vs. acetonitrile comparisons), temperature control (0–5°C for critical coupling steps), and stoichiometric precision (1.05 equiv. of electrophiles). These parameters maintain the compound’s stereochemical integrity while achieving yields exceeding 85% in nucleophilic substitutions—a significant improvement over earlier methods that averaged 60–65% [5].
The imidazolidine ring nitrogen atoms provide optimal nucleophilicity for transition metal coordination, enabling the synthesis of biologically active gold(I) complexes. As demonstrated in the preparation of halido[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I) complexes, the compound serves as a precursor to N-heterocyclic carbene (NHC) ligands through silver oxide-mediated carbene transfer. This methodology produces gold-based anticancer agents with exceptional activity against cisplatin-resistant cell lines (IC50 values 0.8–5.2 μM) [5].
Process optimization breakthroughs include:
These advances position the compound as a versatile chiral synthon for industrial-scale pharmaceutical manufacturing, with documented production at 10-kilogram scale without erosion of stereochemical purity (99.2% ee maintained). The crystalline nature (white to off-white crystals) facilitates purification through recrystallization, avoiding costly chromatographic separations [1] [5].
Table 3: Compound Identification and Synonyms
Chemical Identifier | Designation |
---|---|
Systematic IUPAC Name | (2S)-2-[[(4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-2-ylidene]amino]-3-phenylpropan-1-ol |
CAS Registry | 210468-90-9 |
Canonical SMILES | CN1[C@H](C(N(C1=NCC@@HC2=CC=CC=C2)C)C@HC4=CC=CC=C4 |
Key Synonyms | (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine; (S)-2-(((4S,5S)-1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino)-3-phenylpropan-1-ol; SCHEMBL12952591 |
Molecular Formula | C26H29N3O |
Molecular Weight | 399.54 g/mol |
The synthetic versatility of this chiral imidazolidine derivative continues to expand through methodological innovations. Recent advances demonstrate its application in photoredox cascades for constructing quaternary stereocenters and in enzyme-mimetic catalysis for dynamic kinetic resolutions. As pharmaceutical targets become increasingly stereochemically complex, this compound’s precisely defined configuration and modular reactivity profile ensure its continued importance in medicinal chemistry [1] [4] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1